

Troubleshooting poor adhesion in nickel electroplating from a sulphate bath

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel ammonium sulphate*

Cat. No.: *B8701638*

[Get Quote](#)

Technical Support Center: Nickel Electroplating (Sulphate Bath)

This technical support center provides troubleshooting guidance for common issues encountered during nickel electroplating from a sulphate bath, with a focus on achieving optimal adhesion. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize electroplating in their experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Poor Adhesion of the Nickel Deposit (Flaking, Peeling, Blistering)

Q1: What are the most common causes of poor adhesion in nickel electroplating?

Poor adhesion is a frequent challenge and can typically be attributed to one or more of the following factors:

- Inadequate Surface Preparation: This is the most prevalent cause.[\[1\]](#)[\[2\]](#)[\[3\]](#) The substrate surface must be meticulously clean and active to ensure a strong metallic bond with the nickel deposit. Any residual oils, greases, oxides, or other contaminants will act as a barrier.[\[2\]](#)[\[3\]](#)

- Bath Contamination: The presence of impurities in the electroplating bath can interfere with the deposition process and compromise adhesion.[1][4] Common contaminants include organic materials, metallic impurities (like copper, zinc, and iron), and breakdown products of brightening agents.[5][6][7]
- Improper Process Parameters: Deviations from the optimal operating conditions of the sulphate bath can lead to stressed deposits with poor adhesion.[1] Key parameters to monitor include pH, temperature, and current density.[1][4]
- Interruption of Current: Any break in the electrical current during the plating process can result in a laminated deposit with weak adhesion between the layers.[4][6]

Q2: How can I tell if my substrate surface preparation is inadequate?

Several signs can indicate insufficient cleaning and activation:

- Water Break Test: After the final rinse, a continuous film of water should remain on the surface. If the water beads up or separates, it indicates the presence of residual organic contaminants.
- Visual Inspection: Look for any visible films, smuts, or oxides on the surface before it enters the plating bath.[8]
- Adhesion Failures: Blistering, peeling, or flaking of the nickel deposit after plating is a direct indication of a surface preparation problem.[2][3]

Q3: What are the specific contaminants I should be concerned about in my nickel sulphate bath and how do I remove them?

Contaminants can be broadly categorized as organic or metallic.

- Organic Contamination: Sources include drag-in from cleaning tanks, breakdown of brighteners, and oils or greases.[6] These can cause brittleness, pitting, and poor adhesion. [6][7]
 - Removal: Activated carbon treatment is the most effective method for removing organic impurities.[6][9] The bath should be continuously filtered, and the carbon should be

changed regularly.[2][6]

- Metallic Contamination:
 - Copper and Zinc: These can cause dark deposits in low-current-density areas and may lead to immersion deposits on ferrous substrates, which hinders adhesion.[10][11] They are typically removed by low-current-density electrolysis (dummy plating).[10]
 - Iron: Can cause roughness, pitting, and dark deposits.[10] Iron can be removed by raising the pH to precipitate it as iron hydroxide, followed by filtration.[5][10]
 - Chromium: Even in trace amounts, hexavalent chromium can cause extreme stress and cracking in the deposit.[7]

Q4: How do process parameters like pH, temperature, and current density affect adhesion?

- pH: The pH of a nickel sulphate bath should be carefully controlled, typically within a range of 4.0 to 4.5.[5] A pH that is too high can lead to the co-deposition of nickel hydroxides, resulting in a brittle and poorly adherent deposit. A pH that is too low can decrease cathode efficiency.
- Temperature: The operating temperature influences the conductivity of the solution, deposition rate, and stress in the deposit. A typical range for a Watts-type nickel sulphate bath is 130 to 140°F (54 to 60°C).[5] Low temperatures can lead to poor adhesion.[4]
- Current Density: The applied current density affects the rate of deposition and the grain structure of the nickel. Excessively high current densities can lead to "burning" (dark, rough deposits) and high internal stress, which negatively impacts adhesion.[12][13] Conversely, a very low current density can result in an uneven coating.[14]

Data Presentation

Table 1: Typical Operating Parameters for a Watts Nickel Sulphate Bath

Parameter	Recommended Range	Potential Issues Outside Range
Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)	225 - 300 g/L	Low concentration can lead to burning at high current densities.
Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)	30 - 60 g/L	Insufficient chloride can cause anode passivation. High chloride increases stress. [15]
Boric Acid (H_3BO_3)	30 - 45 g/L	Acts as a buffer to maintain pH. Low levels can cause pitting and burning. [10]
pH	4.0 - 4.5	See Q4. [5]
Temperature	54 - 60 °C (130 - 140 °F)	See Q4. [5]
Current Density	2 - 10 A/dm ²	See Q4.

Table 2: Common Impurities and Their Effects on Adhesion

Impurity	Typical Source	Effect on Deposit	Recommended Limit	Removal Method
Organic Contaminants	Drag-in, brightener breakdown	Brittleness, pitting, poor adhesion ^{[6][7]}	As low as possible	Activated carbon filtration ^{[6][9]}
Copper (Cu)	Buss bars, impure salts	Dark LCD areas, poor adhesion ^[10]	< 10 ppm	Low-current-density electrolysis ^[10]
Zinc (Zn)	Dropped parts, drag-in	Brittleness, poor adhesion	< 10 ppm	Low-current-density electrolysis
Iron (Fe)	Base metal, drag-in	Roughness, pitting, dark deposits ^[10]	< 50 ppm	High pH precipitation and filtration ^{[5][10]}
Chromium (Cr ⁶⁺)	Drag-in from other processes	Extreme stress, cracking, peeling ^[7]	< 3 ppm ^[7]	Chemical reduction followed by precipitation

Experimental Protocols

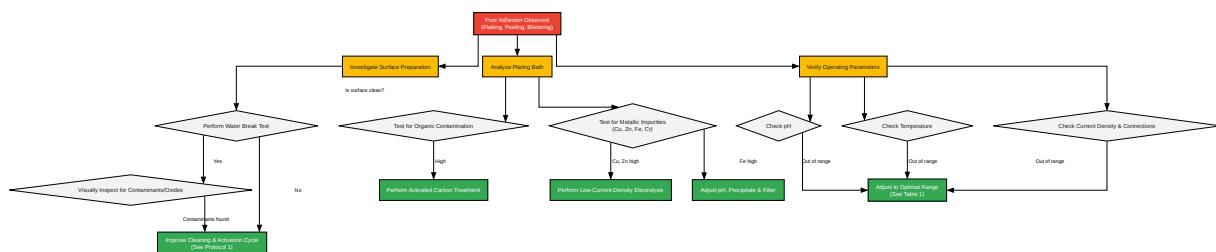
Protocol 1: Standard Substrate Pre-treatment Cycle for Steel

This protocol outlines a typical cleaning and activation sequence for steel substrates to ensure good adhesion.

- Alkaline Soak Clean: Immerse the part in a suitable alkaline soak cleaner to remove heavy oils and greases. Operate according to the manufacturer's recommendations for time and temperature.
- Rinse: Thoroughly rinse the part in clean, running water.
- Anodic Electroclean: Electrolytically clean the part by making it the anode in an alkaline electrocleaning solution. This step removes any remaining organic films and smuts. A typical

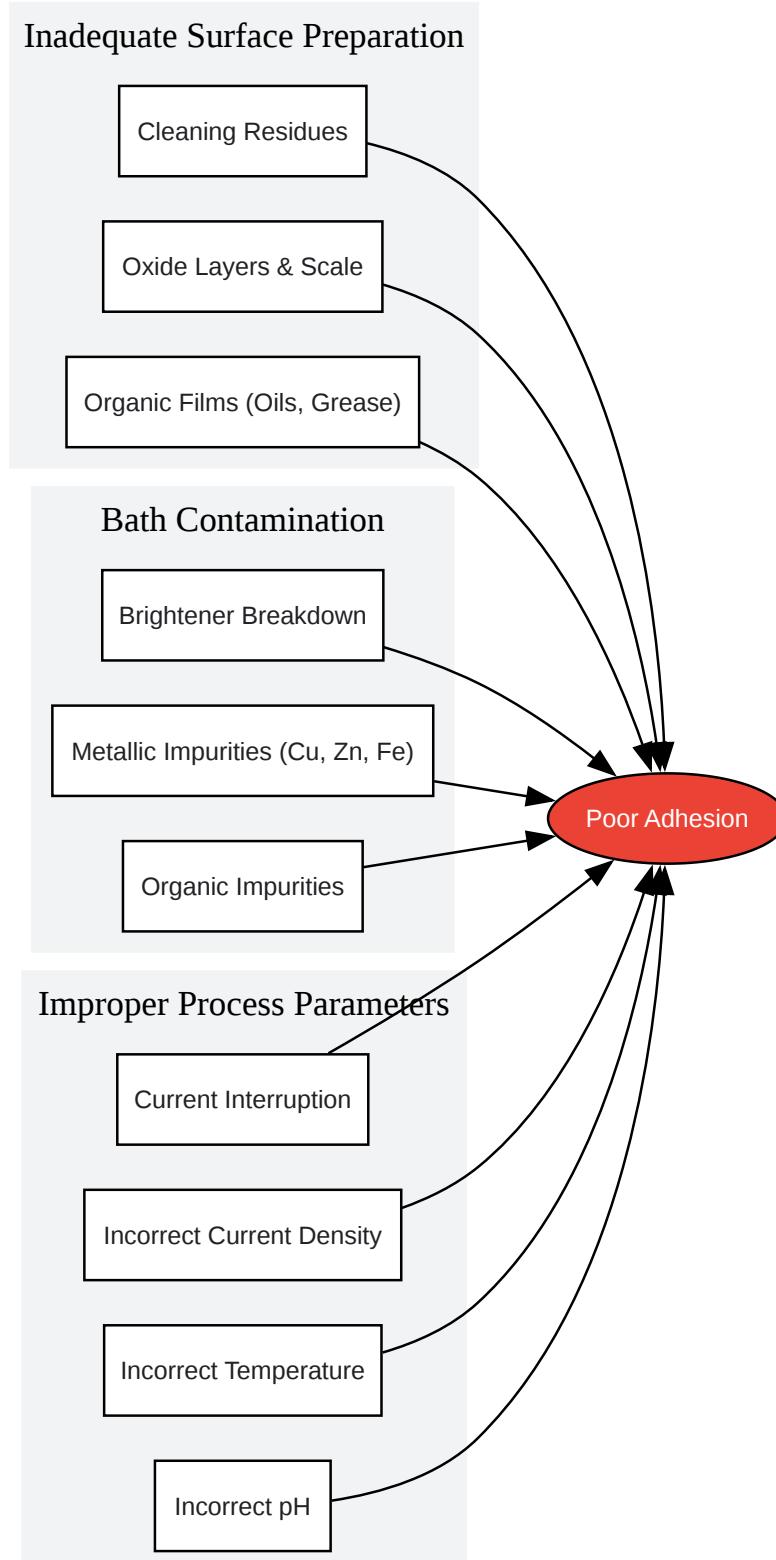
condition is 5-10 A/dm² for 1-3 minutes.

- Rinse: Thoroughly rinse the part.
- Acid Dip (Pickling): Immerse the part in a dilute acid solution (e.g., 10-30% hydrochloric acid or 5-15% sulfuric acid) to remove oxides and scale.[\[16\]](#) The time will depend on the degree of oxidation.
- Rinse: Thoroughly rinse the part.
- Final Rinse: A final rinse in deionized water is recommended.
- Nickel Plating: Immediately transfer the part to the nickel plating bath.


Protocol 2: Wood's Nickel Strike for Activating Passive Substrates

For passive substrates like stainless steel or for re-plating over nickel, a Wood's nickel strike is often necessary to ensure adhesion.[\[5\]](#)[\[17\]](#)

- Pre-treatment: Follow steps 1-7 of the standard pre-treatment cycle.
- Wood's Nickel Strike: Immerse the part in the Wood's nickel strike solution and apply a cathodic current.
 - Bath Composition:
 - Nickel Chloride (NiCl₂·6H₂O): 240 g/L
 - Hydrochloric Acid (HCl): 120 mL/L
 - Operating Conditions:
 - Temperature: Room temperature
 - Current Density: 2.5 - 5 A/dm²
 - Time: 2 - 5 minutes
- Rinse: Briefly rinse the part.


- Nickel Plating: Immediately transfer the part to the main nickel sulphate plating bath.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for poor nickel adhesion.

[Click to download full resolution via product page](#)

Caption: Common causes of poor nickel plating adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Five reasons for insufficient adhesion of electroplating coatings [everestplating.com]
- 2. americanelectro.com [americanelectro.com]
- 3. Electroplating Problems and Their Solutions [chemresearchco.com]
- 4. What Causes Electroplated Coatings to Flake or Peel? - SPC Blog [sharrettsplating.com]
- 5. Troubleshooting Modern Bright Nickel Plating Solutions [sterc.org]
- 6. finishingandcoating.com [finishingandcoating.com]
- 7. nmfrc.org [nmfrc.org]
- 8. nmfrc.org [nmfrc.org]
- 9. bigelaizincplating.com [bigelaizincplating.com]
- 10. nmfrc.org [nmfrc.org]
- 11. casf.ca [casf.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. proplate.com [proplate.com]
- 15. finishing.com [finishing.com]
- 16. nmfrc.org [nmfrc.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting poor adhesion in nickel electroplating from a sulphate bath]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8701638#troubleshooting-poor-adhesion-in-nickel-electroplating-from-a-sulphate-bath\]](https://www.benchchem.com/product/b8701638#troubleshooting-poor-adhesion-in-nickel-electroplating-from-a-sulphate-bath)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com